Technical Monograph: p-tert-Butylphenyl Chloroformate
Technical Monograph: p-tert-Butylphenyl Chloroformate
Advanced Reagent Profile for Organic Synthesis & Peptide Chemistry
Executive Summary
p-tert-Butylphenyl chloroformate (PTBPC) is a specialized aryl chloroformate reagent utilized primarily in the activation of carboxylic acids and the protection of nucleophilic amines. Distinct from alkyl chloroformates (e.g., tert-butyl chloroformate or Boc-Cl), PTBPC introduces a p-tert-butylphenyl carbonate moiety.
Its chemical value lies in the leaving group characteristics of the p-tert-butylphenol generated upon nucleophilic attack. The tert-butyl group confers significant lipophilicity , ensuring that both the reagent and its resulting mixed carbonate intermediates remain soluble in non-polar organic solvents (e.g., Dichloromethane, Toluene) where simple phenyl esters might precipitate. This guide details its physiochemical properties, mechanistic behavior, and a validated protocol for mixed carbonate synthesis.
Physiochemical Profile
| Property | Data |
| Chemical Name | p-tert-Butylphenyl chloroformate; Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester |
| CAS Number | 33129-84-9 |
| Molecular Formula | |
| Molecular Weight | 212.67 g/mol |
| Physical State | Colorless to pale yellow liquid (may crystallize at low temperatures) |
| Boiling Point | ~120°C (at reduced pressure); Decomposes at atmospheric pressure |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Toluene; Hydrolyzes in water |
| Density | ~1.1 g/mL |
| Stability | Moisture sensitive; decomposes to HCl, |
Mechanistic Reactivity
The reactivity of PTBPC is governed by the
Core Mechanism: Nucleophilic Substitution
When reacting with a nucleophile (e.g., a carboxylate anion or amine), the reaction proceeds via an addition-elimination pathway:
-
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination: The chloride ion (
), being a superior leaving group to the phenoxide, is expelled first. -
Result: Formation of a Mixed Carbonate (if reacting with acid) or Carbamate (if reacting with amine).
Note on Mixed Carbonates: If used to activate an amino acid (Reaction A), the resulting mixed carbonate is stable enough to be isolated but reactive enough to undergo a second nucleophilic attack by an amine (Reaction B), expelling p-tert-butylphenol.
Figure 1: General mechanistic pathway for the reaction of PTBPC with nucleophiles.
Synthetic Applications
A. Preparation of Activated Mixed Carbonates
PTBPC is superior to Ethyl Chloroformate in peptide coupling when solubility is a limiting factor. The p-tert-butylphenyl mixed carbonates are often crystalline solids that dissolve easily in organic solvents, facilitating purification and subsequent coupling reactions.
B. N-Protection of Amines
It can introduce the p-tert-butylphenoxycarbonyl (Boc-Ph) group. While less acid-labile than the standard Boc group, it offers orthogonality in specific multi-step syntheses where stability against mild acid is required.
C. Polymerization Initiators
Used in the synthesis of peroxycarbonates, which serve as radical initiators for polymerization processes.
Experimental Protocol: Synthesis of a Mixed Carbonate
Objective: Synthesis of p-tert-butylphenyl (N-protected-aminoacyl) carbonate. This "activated ester" can subsequently be reacted with a second amino acid to form a peptide bond.
Reagents:
-
N-Protected Amino Acid (1.0 eq)
-
p-tert-Butylphenyl Chloroformate (1.05 eq)
-
Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the N-protected amino acid in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add TEA (1.0 eq) via syringe. Cool the mixture to -10°C using an ice/salt bath. Critical: Low temperature prevents the premature decomposition of the mixed anhydride/carbonate.
-
Reagent Addition: Add p-tert-Butylphenyl chloroformate (1.05 eq) dropwise over 10 minutes.
-
Observation: A white precipitate (TEA·HCl) may form immediately.
-
-
Reaction: Stir at -10°C for 30 minutes, then allow to warm to 0°C over 1 hour.
-
Quench/Workup:
-
Dilute with cold DCM.
-
Wash sequentially with ice-cold 5% Citric Acid (removes amine salts), Water, and Brine.
-
Dry organic layer over
.
-
-
Isolation: Concentrate in vacuo below 30°C. The residue can often be recrystallized from Hexane/EtOAc.
Figure 2: Step-by-step workflow for the synthesis of activated mixed carbonates using PTBPC.
Handling & Safety (E-E-A-T)
-
Corrosivity: PTBPC hydrolyzes rapidly to release Hydrogen Chloride (HCl) gas. All handling must occur in a functioning fume hood.
-
Pressure Hazard: Do not store in sealed glass containers at room temperature for extended periods. Decomposition can pressurize the vessel with
. -
PPE: Neoprene or Nitrile gloves (double-gloving recommended), chemical splash goggles, and a lab coat are mandatory.
-
Spill Management: Neutralize spills with a dilute solution of sodium carbonate or sodium bicarbonate before absorbing with inert material (vermiculite).
References
-
PubChem. (n.d.).[1][2][3] Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester (CAS 33129-84-9).[1] National Library of Medicine.[3] Retrieved January 28, 2026, from [Link]
- Castro, E. A., et al. (2004). "Aminolysis of Aryl Chlorothionoformates." The Journal of Organic Chemistry, 69(15).
Sources
- 1. Carbonochloridic acid, 4-(1,1-dimethylethyl)phenyl ester | C11H13ClO2 | CID 118399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bis(p-tert-butylphenyl) phenyl phosphate | C26H31O4P | CID 66997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m-tert-Butylphenyl chloroformate | C11H13ClO2 | CID 3016477 - PubChem [pubchem.ncbi.nlm.nih.gov]
